5-Chloro-8-quinolinyl benzenesulfonate
Description
Chemical identity and nomenclature
5-Chloro-8-quinolinyl benzenesulfonate maintains the systematic nomenclature that reflects its complex molecular architecture. The compound is formally designated as (5-chloroquinolin-8-yl) benzenesulfonate, with the molecular formula C15H10ClNO3S and a molecular weight of 319.768 atomic mass units. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern, indicating the chlorine atom positioned at the 5-position of the quinoline ring system and the benzenesulfonate ester linkage at the 8-position.
The compound's structural designation incorporates multiple functional groups that contribute to its chemical identity. The quinoline core provides the fundamental heterocyclic framework, while the chlorine substitution at position 5 introduces electron-withdrawing characteristics that significantly influence the compound's reactivity profile. The benzenesulfonate ester functionality at position 8 serves as both a protecting group and a potential leaving group in various synthetic transformations.
Chemical databases recognize this compound through various synonyms and alternative naming conventions. The systematic approach to nomenclature ensures unambiguous identification across different research contexts and commercial applications. The precise molecular formula and structural descriptors facilitate accurate identification in chemical literature and patent documentation.
Structural classification within quinoline derivatives
5-Chloro-8-quinolinyl benzenesulfonate belongs to the broader classification of 8-functionalized quinoline derivatives, a subfamily that has gained considerable attention due to their diverse biological activities and synthetic utility. The compound represents a specific subset of quinoline esters, where the hydroxyl group typically present at the 8-position has been converted to a sulfonate ester linkage.
The structural framework places this compound within the quinolin-8-yl ester family, which includes numerous biologically active molecules. The presence of the chlorine substituent at position 5 creates additional electronic and steric effects that distinguish it from other quinoline derivatives. This substitution pattern is particularly significant because it influences both the compound's reactivity and its potential biological activities.
| Structural Feature | Classification | Significance |
|---|---|---|
| Quinoline Core | Heterocyclic aromatic | Provides fundamental pharmacophore |
| 5-Chloro substitution | Halogenated derivative | Modifies electronic properties |
| 8-Sulfonate ester | Ester functionality | Introduces leaving group capability |
| Benzene sulfonate | Aromatic sulfonate | Enhances solubility characteristics |
The compound's classification within quinoline chemistry is further refined by its relationship to other clinically relevant quinoline-based pharmaceuticals. The structural motif shares common features with various antimicrobial and anticancer agents, suggesting potential therapeutic applications that warrant further investigation.
Historical development and research significance
The development of 5-chloro-8-quinolinyl benzenesulfonate emerged from systematic investigations into quinoline derivatives as potential pharmaceutical intermediates and bioactive compounds. Research into quinoline-based molecules has accelerated significantly over the past two decades, driven by their demonstrated efficacy in treating various medical conditions including malaria, tuberculosis, and cancer.
The synthetic methodology for preparing this compound has evolved through advances in copper-catalyzed coupling reactions. Contemporary research demonstrates that 5-chloro-8-quinolinyl benzenesulfonate can be synthesized from 5-chloro-8-hydroxyquinoline using benzenesulfonyl chloride in the presence of copper iodide and cesium carbonate, achieving yields of approximately 92.6 percent. This synthetic approach represents a significant improvement over earlier methodologies and has enabled more extensive investigation of the compound's properties.
Research significance has been amplified by studies investigating quinoline derivatives as inhibitors of phosphatidylinositol 3-kinase, an enzyme system crucial for cellular signaling and cancer development. The structural features present in 5-chloro-8-quinolinyl benzenesulfonate align with pharmacophoric requirements for enzyme inhibition, positioning this compound as a valuable research tool for medicinal chemistry investigations.
The compound has gained attention within the context of structure-activity relationship studies, where researchers examine how specific structural modifications influence biological activity. The combination of chlorine substitution and sulfonate ester functionality provides an excellent platform for systematic structural modifications and biological evaluation.
Relationship to other functionalized quinoline compounds
5-Chloro-8-quinolinyl benzenesulfonate exists within a broader family of functionalized quinoline derivatives that share structural similarities while exhibiting distinct chemical and biological properties. The compound demonstrates close relationships to several important quinoline-based molecules, including 5-chloro-8-hydroxyquinoline, which serves as its synthetic precursor.
The relationship to 5-chloro-8-hydroxyquinoline is particularly significant, as this parent compound has established antimicrobial properties and has been used in various pharmaceutical formulations. The conversion of the hydroxyl group to a benzenesulfonate ester represents a strategic modification that alters the compound's physicochemical properties while potentially maintaining or enhancing biological activity.
| Related Compound | Molecular Formula | Key Structural Difference | Research Applications |
|---|---|---|---|
| 5-Chloro-8-hydroxyquinoline | C9H6ClNO | Hydroxyl instead of sulfonate | Antimicrobial research |
| Quinolin-8-yl benzenesulfonate | C15H11NO3S | No chlorine substitution | Synthetic intermediate |
| N-(5-Chloroquinolin-8-yl)-benzenesulfonamide | C15H11ClN2O2S | Sulfonamide instead of ester | Enzyme inhibition studies |
The compound also shares structural features with other quinoline esters that have been investigated for anticancer activity. Research has shown that quinoline derivatives incorporating benzenesulfonate functionalities can exhibit inhibitory effects against human carbonic anhydrase isoforms, suggesting potential therapeutic applications.
Comparative studies with related quinoline sulfonamides have revealed important structure-activity relationships. For instance, N-(5-chloroquinolin-8-yl)-benzenesulfonamide demonstrates different biological activities compared to the corresponding sulfonate ester, highlighting the importance of the specific linkage between the quinoline and benzene moieties.
The structural relationship extends to other substituted quinoline derivatives that incorporate different halogen substitutions or alternative sulfonate ester configurations. These relationships provide valuable insights into how specific structural modifications influence compound properties and biological activities, guiding future synthetic efforts and drug development initiatives.
Properties
Molecular Formula |
C15H10ClNO3S |
|---|---|
Molecular Weight |
319.759 |
IUPAC Name |
(5-chloroquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-13-8-9-14(15-12(13)7-4-10-17-15)20-21(18,19)11-5-2-1-3-6-11/h1-10H |
InChI Key |
UFGLQGNSTVGPIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
2.1 Antimicrobial Activity
One of the prominent applications of 5-chloro-8-quinolinyl benzenesulfonate is its antimicrobial properties. Research has indicated that derivatives of 8-hydroxyquinoline exhibit significant antibacterial and antifungal activities. For instance, cloxyquin (a related compound) has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that similar derivatives could be developed for therapeutic use .
2.2 Anticancer Potential
Studies have demonstrated that compounds containing the quinoline structure can exhibit anticancer activity. The incorporation of a benzenesulfonate group may enhance this activity by improving cellular uptake and specificity towards cancer cells. Recent investigations into sulfonate derivatives have revealed promising antiproliferative effects against various cancer cell lines, indicating that 5-chloro-8-quinolinyl benzenesulfonate could serve as a lead compound in anticancer drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Selected Quinoline Sulfonate Derivatives
Substituent Effects on Reactivity and Hydrolysis
- Electron-Withdrawing Groups (EWGs): Nitro (e.g., 2-methyl-5-nitrobenzenesulfonate) increases hydrolysis rates due to enhanced electrophilicity of the sulfonate ester. Copolymers of 5-chloro-8-quinolinyl acrylate hydrolyze faster with lower quinoline content, releasing 5-chloro-8-hydroxyquinoline (HQ) for antimicrobial action .
- Halogen Effects: Chlorine at C5 (as in 5-chloro-8-quinolinyl benzenesulfonate) improves stability and lipophilicity (XLogP3 = 3.8) compared to fluorine analogs. The larger atomic size of chlorine may enhance membrane permeability in antibacterial applications .
- Sulfonyl Chloride vs. Sulfonate Esters: 5-Fluoro-8-quinolinesulfonyl chloride (CAS 1997-50-8) is more reactive, serving as a precursor for sulfonamides, whereas sulfonate esters like 5-chloro-8-quinolinyl benzenesulfonate are stabilized for sustained release in polymers .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., nitro in 2-methyl-5-nitrobenzenesulfonate) show reduced XLogP3 values (3.5) compared to chloro analogs (3.8), impacting their solubility in aqueous vs. lipid environments .
- Thermal Stability : Benzenesulfonate esters generally exhibit higher thermal stability than sulfonyl chlorides, making them suitable for polymer synthesis .
Preparation Methods
Conventional Sulfuric Acid-Mediated Cyclization
The most widely cited method involves the reaction of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol in concentrated sulfuric acid. The process begins with the dropwise addition of sulfuric acid to a mixture of the phenolic precursors and glycerol at 90–110°C. Acrolein, generated in situ from glycerol and sulfuric acid, facilitates cyclization to form the quinoline backbone. However, this method faces challenges, including excessive tar formation due to uncontrolled acrolein polymerization and low yields (≤70%).
Boric Acid-Modified Reaction System
Patent CN108610288B introduces boric acid as a moderator to suppress acrolein polymerization. By adding 0.3–0.4 moles of boric acid per mole of 4-chloro-2-aminophenol, the reaction’s exothermicity is controlled, reducing tar formation by 40%. The optimized protocol uses a water-insoluble organic solvent (e.g., alkanes with boiling points >120°C) to prevent wall adhesion of reactants. This modification increases yields to 85–90% while shortening reaction times to 3–4 hours.
Vacuum-Assisted Dehydration
Post-reaction dehydration is critical for driving the equilibrium toward product formation. The use of vacuum distillation at 150°C removes water generated during cyclization, improving yields by 15–20% compared to atmospheric conditions. For large-scale production, azeotropic agents like toluene or chlorobenzene are employed to enhance water removal efficiency.
Sulfonation of 5-Chloro-8-Hydroxyquinoline
The sulfonation step involves reacting 5-chloro-8-hydroxyquinoline with benzenesulfonyl chloride or its derivatives. This process is influenced by the quinoline’s hydroxyl group reactivity and the choice of sulfonating agent.
Direct Sulfonation in Pyridine
A common approach dissolves 5-chloro-8-hydroxyquinoline in pyridine, followed by the addition of benzenesulfonyl chloride at 0–5°C. Pyridine acts as both a solvent and acid scavenger, neutralizing HCl byproducts. After 12–24 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol. This method yields 50–65% of the sulfonated product but requires careful control of stoichiometry to avoid di-sulfonation.
Nitration-Reduction-Sulfonation Sequence
For derivatives requiring substituents on the benzene ring (e.g., nitro or amino groups), a stepwise protocol is employed:
-
Nitration : Treat 5-chloro-8-hydroxyquinoline with nitric acid at 0°C to introduce nitro groups.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
-
Sulfonation : React the amine intermediate with substituted benzenesulfonyl chlorides.
This sequence allows precise functionalization but adds complexity, reducing overall yields to 30–40%.
Purification and Isolation Strategies
Crude 5-chloro-8-quinolinyl benzenesulfonate often contains pigments and unreacted starting materials. Two purification methods dominate industrial practice:
Activated Carbon Decolorization
Dissolving the crude product in hydrochloric acid and treating with activated carbon removes colored impurities. Subsequent neutralization with NaOH precipitates the purified compound, achieving >99% HPLC purity.
Chloride Salt Precipitation
Adding NaCl or KCl to the acidic solution forces precipitation of the sulfonate via the common ion effect. This method recovers 95% of the product while allowing salt recycling from the filtrate.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Cyclization | 70% | 98% | Simple setup | High tar formation, long reaction times |
| Boric Acid-Modified | 90% | 99.4% | Reduced tar, scalable | Requires specialized solvents |
| Nitration-Sulfonation | 40% | 99% | Enables functional group diversity | Multi-step, low yield |
Industrial-Scale Optimization
Patent CN102267943B outlines a scalable process using 410 kg of sulfuric acid per 100 kg of 4-chloro-2-nitrophenol. Key parameters include:
-
Temperature : 120–150°C during sulfuric acid addition.
-
Neutralization : pH 7.0 adjusted with 10% NaOH to prevent over-sulfonation.
-
Waste Management : Recovery of 70 kg of water via vacuum distillation reduces environmental impact.
Emerging Innovations
Recent advances focus on flow chemistry to enhance heat transfer during cyclization and enzyme-mediated sulfonation for greener synthesis. However, these methods remain experimental and lack industrial validation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-8-quinolinyl benzenesulfonate, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves chlorination of 8-hydroxyquinoline followed by sulfonation with benzenesulfonic acid derivatives. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ under reflux (80–100°C) to introduce the chloro group at the 5-position of quinoline .
- Sulfonation : Reaction with benzenesulfonyl chloride in anhydrous conditions (e.g., THF or DCM) with a base (e.g., pyridine) to promote sulfonate ester formation .
- Yield optimization requires precise temperature control (e.g., 0–5°C during sulfonation to minimize side reactions) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) .
Q. What analytical methods are recommended for characterizing 5-chloro-8-quinolinyl benzenesulfonate?
- Answer : A combination of techniques is essential:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., quinoline C8 sulfonate linkage and benzenesulfonate aromatic protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts like unreacted 8-hydroxyquinoline .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁ClNO₃S) .
Q. How can researchers validate the stability of 5-chloro-8-quinolinyl benzenesulfonate under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and monitor sulfonate ester hydrolysis using TLC (silica gel, ethyl acetate/hexane) .
- Optimal storage: –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-chloro-8-quinolinyl benzenesulfonate in nucleophilic substitution reactions?
- Answer : Use density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., sulfonate ester) prone to nucleophilic attack .
- Transition State Energy Barriers : Compare activation energies for reactions with amines vs. thiols to prioritize synthetic pathways .
- Tools: Gaussian or ORCA software with B3LYP/6-31G(d) basis set .
Q. What strategies resolve contradictions in reported biological activities of 5-chloro-8-quinolinyl benzenesulfonate derivatives?
- Answer : Discrepancies often arise from assay variability. Mitigate via:
- Dose-Response Curves : Test compounds across 4–5 log units (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for targets like metalloproteinases .
- Solubility Controls : Include DMSO controls ≤0.1% to avoid solvent interference .
Q. How can researchers design derivatives to enhance the pharmacokinetic profile of 5-chloro-8-quinolinyl benzenesulfonate?
- Answer : Rational modifications include:
- Lipophilicity Adjustment : Introduce methyl/fluoro groups to the benzene ring (logP optimization via ClogP software) .
- Metabolic Stability : Replace labile sulfonate esters with bioisosteres (e.g., sulfonamides) .
- In Vivo Testing : Use microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
Methodological Considerations
Q. What protocols are effective for isolating 5-chloro-8-quinolinyl benzenesulfonate from complex reaction mixtures?
- Answer : Employ gradient silica gel chromatography:
- Mobile Phase : Start with 20% ethyl acetate/hexane, increase to 50% to elute the product .
- Detection : UV lamp (254 nm) to track fractions; combine and evaporate under reduced pressure .
- Yield : Typically 60–75% after recrystallization from methanol/water .
Q. How do researchers address conflicting spectral data (e.g., NMR shifts) for 5-chloro-8-quinolinyl benzenesulfonate analogs?
- Answer : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
